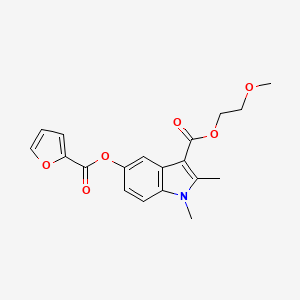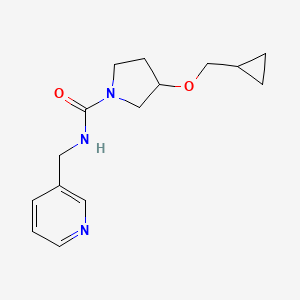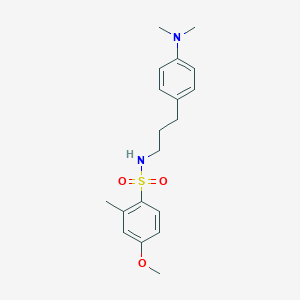
2-Methoxyethyl 5-(furan-2-carbonyloxy)-1,2-dimethylindole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are known for their distinctive odors and are commonly used in food flavorings and perfumery .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups including ester, furan, and indole groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the characteristics of its functional groups .Wissenschaftliche Forschungsanwendungen
Biomass Conversion and Sustainable Materials Research by Chernyshev et al. (2017) discusses the conversion of plant biomass into furan derivatives like 5-Hydroxymethylfurfural (HMF) and its implications for sustainable materials, polymers, and fuels. This work emphasizes the role of furan derivatives in replacing non-renewable hydrocarbons, suggesting a potential area of application for related compounds in developing new generation materials and energy solutions Chernyshev, Kravchenko, & Ananikov, 2017.
Electrosynthesis Methods A study by Horii et al. (2005) explores the electrosynthesis of 2,5-dimethoxy-2,5-dihydrofuran, offering insights into the synthesis methods that could potentially be applied to similar furan-based compounds for high purity production without the need for supporting electrolytes Horii, Atobe, Fuchigami, & Marken, 2005.
Chemical Synthesis and Reactions Oleinik et al. (1982) detail the synthesis and electrophilic substitution reactions of furan compounds, highlighting the reactivity of the furan ring and its derivatives in various chemical transformations. This might relate to the chemical behavior and synthesis possibilities of 2-Methoxyethyl 5-(furan-2-carbonyloxy)-1,2-dimethylindole-3-carboxylate Oleinik, Adamskaya, & Novitskii, 1982.
Biocatalytic Production and Green Chemistry Yuan et al. (2019) discuss the biocatalytic production of 2,5-Furandicarboxylic acid (FDCA) from furan aldehydes, underlining the importance of sustainable and environmentally friendly methods in producing furan derivatives. This research indicates the potential for biocatalysis in the synthesis and modification of complex furan-based compounds, including 2-Methoxyethyl 5-(furan-2-carbonyloxy)-1,2-dimethylindole-3-carboxylate, promoting green chemistry approaches Yuan, Liu, Du, Liu, Wang, & Liu, 2019.
Direct Conversion for Value-Added Chemicals Zhang et al. (2019) have developed a method for the direct conversion of furan to methyl levulinate, a platform molecule, via acid catalysis. This study provides a new pathway for transforming furan compounds into value-added chemicals, hinting at the versatility of furan derivatives in chemical synthesis and their potential applications in producing economically significant molecules Zhang, Hu, Zhang, Liu, Hu, Xiang, Wang, & Lu, 2019.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methoxyethyl 5-(furan-2-carbonyloxy)-1,2-dimethylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c1-12-17(19(22)25-10-9-23-3)14-11-13(6-7-15(14)20(12)2)26-18(21)16-5-4-8-24-16/h4-8,11H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMZQUPOFJJESL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC(=O)C3=CC=CO3)C(=O)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyethyl 5-(furan-2-carbonyloxy)-1,2-dimethylindole-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-oxochromene-3-carboxamide](/img/structure/B2650150.png)

![3-fluoro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2650152.png)
![[4-(Methoxymethyl)thiophen-2-yl]methanol](/img/structure/B2650154.png)



![1-(2-ethoxyethyl)-7-isobutyl-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2650160.png)
![3-(4-chlorobenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![(Z)-2-Cyano-3-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2650165.png)

![Tert-butyl 2-{[(methylcarbamoyl)amino]methyl}pyrrolidine-1-carboxylate](/img/structure/B2650168.png)
![(E)-N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2650169.png)